(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives . Other multicomponent reactions have also been developed for the synthesis of 2-aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds, including “(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate”, is often confirmed using techniques such as FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, Z-isomer significantly favored the formation of 2-nitrothiophenes in comparison with E-isomer . In addition, intermediates can be converted into 2,4-disubstituted thiophenes by 5-exo-dig annulation and aromatization .Scientific Research Applications
Photocycloaddition and Luminescence Sensing
The use of a coordination polymer involving a similar structure to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate was examined in a study by Hu et al. (2015). The research focused on the synthesis, structure, and selective luminescence sensing properties of iron(III) ions, showcasing the compound's potential in photodimerization and dye adsorption properties (Hu, Shi, Chen, & Lang, 2015).
Synthesis of Isomeric Compounds
Kucherenko, Zadorozhny, and Kovtunenko (2008) explored the condensation of specific acids with esters of amino thiophene carboxylic acids, leading to the synthesis of isomeric benzofuran and thiophene derivatives. This study highlights the versatile synthetic applications of compounds structurally related to this compound (Kucherenko, Zadorozhny, & Kovtunenko, 2008).
Mechanistic Insights in Cyclization Reactions
In the study by Kimball et al. (2002), the cyclization of triazenes to form various molecular structures, including cyclopropane derivatives, was investigated. This research provides valuable mechanistic insights into the formation of compounds similar to this compound, revealing potential pathways and intermediates (Kimball, Weakley, Herges, & Haley, 2002).
Optoelectronic Properties
Wang, Pålsson, Batsanov, and Bryce (2006) examined 2,5-diphenyl-1,3,4-oxadiazole derivatives, focusing on their synthesis and optoelectronic properties. The study's relevance lies in the structural similarities with the compound , providing insights into the potential optoelectronic applications of such structures (Wang, Pålsson, Batsanov, & Bryce, 2006).
Palladium-Catalysed Synthesis
Bacchi et al. (2004) explored the palladium-catalyzed synthesis of benzofuran derivatives, offering a direct method to create structures similar to the compound of interest. This study highlights the potential of palladium-catalyzed reactions in synthesizing complex organic structures (Bacchi, Costa, Ca', Fabbricatore, Fazio, Gabriele, Nasi, & Salerno, 2004).
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4S/c1-10-6-7-23-16(10)9-15-17(19)13-5-4-12(8-14(13)22-15)21-18(20)11-2-3-11/h4-9,11H,2-3H2,1H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWARKLLFYRQPR-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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